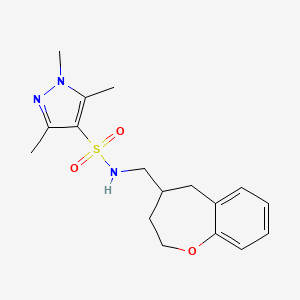![molecular formula C11H16N2O3S2 B5663217 4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)
4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide often involves complex chemical reactions aiming to incorporate specific functional groups that contribute to their biological and chemical properties. For example, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one highlights a methodological approach to synthesizing compounds with similar structural frameworks. These processes typically employ techniques such as NMR, IR spectroscopy, and X-ray diffraction to ascertain structural fidelity (Sun et al., 2021).
Molecular Structure Analysis
The detailed molecular structure analysis is critical for understanding the interactions and reactivity of a compound. Studies involving X-ray diffraction and DFT calculations provide insights into the optimized molecular structure, offering a basis for predicting the compound's behavior in various environments. For instance, the structural analysis of similar compounds, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, elucidates their conformational stability and intermolecular interactions, which are crucial for their potential applications (Sun et al., 2021).
Chemical Reactions and Properties
The reactivity of 4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide with other chemical entities defines its application scope. Research into similar compounds indicates varied reactivity profiles, including ring-opening reactions which are pivotal in synthesizing derivatives with enhanced or targeted properties. The study by Hanif et al. (1999) on the reaction of thiomorpholine with [Ru3(CO)12] provides an example of how structural modifications can be achieved through specific chemical reactions, offering a pathway to tailor the compound's properties for desired applications (Hanif et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be studied using spectroscopic and crystallographic methods. Research similar to that conducted by Sun et al. (2021) employs such techniques to understand the physical characteristics of related compounds, which in turn helps in assessing their practical utility in different scientific domains (Sun et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for functionalization, are pivotal for the compound's application in synthesis and development of new materials or drugs. The synthesis and analysis of derivatives, as seen in studies on similar compounds, illuminate the pathways through which the chemical properties can be manipulated to achieve desired outcomes. For instance, the preparation of thiomorpholine 1,1-dioxides via double Michael addition reactions showcases the versatility of these compounds in chemical synthesis (Halimehjnai et al., 2013).
Eigenschaften
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-2-3-10-12-9(8-17-10)11(14)13-4-6-18(15,16)7-5-13/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNUOMYTSFVPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5663138.png)

![(3R*,4S*)-4-cyclopropyl-1-{[(2-methylbenzyl)thio]acetyl}pyrrolidin-3-amine](/img/structure/B5663149.png)

![1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one](/img/structure/B5663176.png)

![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)


![1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5663235.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)